2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid
Description
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, linked via a sulfanyl bridge to a 1-methylimidazole-5-carboxylic acid moiety.
Molecular Formula: Estimated as C₁₂H₉ClF₃N₃O₂S (derived by replacing the carboxamide group in the compound with a carboxylic acid).
Molecular Weight: Approximately 351.76 g/mol (calculated based on formula adjustments).
Key Features:
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2S/c1-18-7(9(19)20)4-17-10(18)21-8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUTZOZOHMUQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, such as receptors or enzymes, which play crucial roles in biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes.
Pharmacokinetics
For instance, its trifluoromethyl group might enhance its metabolic stability, while its carboxylic acid group could affect its solubility and absorption.
Result of Action
Based on its potential interactions with its targets, it could lead to changes in cellular signaling, gene expression, or metabolic processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition.
Biological Activity
The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 399.82 g/mol. The structural features include a pyridine ring, a trifluoromethyl group, and an imidazole moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies indicate that compounds with similar structural features exhibit significant antitumor activity. For instance, the presence of the trifluoromethyl group is known to enhance the potency of various drugs by improving their interaction with target proteins. In one study, derivatives of imidazole were evaluated for their cytotoxic effects against cancer cell lines, showing IC50 values in the low micromolar range, suggesting potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
The mechanism of action for compounds like This compound typically involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation. For example, imidazole derivatives have been shown to inhibit certain kinases that play a critical role in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the imidazole and pyridine rings can significantly affect biological activity. For instance:
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity to biological targets.
- Chloro Substituent : May influence electronic properties and steric hindrance, affecting receptor interaction .
Case Studies
- Anticancer Evaluation : In a study involving various imidazole derivatives, compounds structurally similar to This compound showed promising results against breast cancer cell lines, indicating potential therapeutic applications .
- Enzyme Inhibition : Another research focused on enzyme inhibition demonstrated that certain derivatives could inhibit protein kinases involved in cellular signaling pathways critical for cancer cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, a comparison with related molecules is provided below:
Structural and Functional Analysis
Terminal Functional Group :
- The carboxylic acid in the target compound enhances aqueous solubility compared to the carboxamide in ’s analog (LogP ~2.5 vs. 4.16). This difference is critical for drug absorption and renal excretion .
- The tetrazole group in RNH-6270 acts as a carboxylic acid bioisostere, offering similar acidity but improved metabolic resistance .
Heterocyclic Core :
- The imidazole ring in the target compound provides a planar structure for π-π stacking, whereas the isoxazole in ’s compound introduces conformational rigidity .
Substituent Effects: The trifluoromethyl group in both the target compound and its analogs enhances lipophilicity and resistance to oxidative metabolism . Sulfanyl vs.
Research Findings from Analogous Compounds
- Carboxamide Derivatives : The N-propyl carboxamide analog () exhibits a higher LogP (4.16), suggesting prolonged tissue retention but reduced solubility. This highlights the trade-off between bioavailability and efficacy .
- Tetrazole Bioisosteres : RNH-6270 () demonstrates comparable target affinity to carboxylic acids but with superior oral bioavailability, underscoring the value of bioisosteric replacement in drug design .
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction solvent | Acetic acid or DMF | |
| Catalyst | CuI or Pd(PPh) | |
| Reaction time | 6–12 hours | |
| Purification method | Recrystallization (EtOH/HO) |
Q. Table 2. Stability Profile
| Condition | Degradation (%) at 4 weeks | Major Degradant |
|---|---|---|
| 40°C/75% RH | 8–12% | Sulfoxide |
| Light exposure (UV) | 15–20% | Decarboxylated product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
